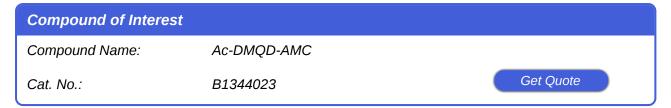


Unveiling Ac-DEVD-AMC: A Fluorogenic Probe for Caspase-3 Activity

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, properties, and applications of N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin (Ac-DEVD-AMC), a widely utilized fluorogenic substrate for the detection of caspase-3 activity. While the initial query referenced "Ac-DMQD-AMC," it is highly probable that this was a typographical error, as the vast body of scientific literature points to Ac-DEVD-AMC as the canonical caspase-3 substrate with this nomenclature. This document will proceed under the assumption that the intended subject is Ac-DEVD-AMC.

Core Principles and Mechanism of Action

Ac-DEVD-AMC is a synthetic tetrapeptide linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The peptide sequence, Asp-Glu-Val-Asp (DEVD), mimics the cleavage site of poly (ADP-ribose) polymerase (PARP), a key substrate of caspase-3.[1][2] In its intact form, the AMC fluorophore is quenched and non-fluorescent. Upon the induction of apoptosis, initiator caspases activate executioner caspases, including caspase-3. Activated caspase-3 specifically recognizes and cleaves the peptide sequence between the aspartic acid (D) and the AMC molecule.[1][2] This cleavage event liberates the AMC group, which then exhibits strong fluorescence upon excitation.[2][3] The intensity of the fluorescence is directly proportional to the amount of caspase-3 activity in the sample, allowing for sensitive quantification.[2]



Physicochemical and Spectroscopic Properties

A clear understanding of the physical and spectral characteristics of Ac-DEVD-AMC is crucial for its effective use in experimental settings.

Property	Value	Source
Full Chemical Name	N-Acetyl-Asp-Glu-Val-Asp-7- amido-4-methylcoumarin	[4]
Synonyms	Caspase-3 Substrate (Fluorogenic)	[4]
Molecular Formula	C26H30N4O9	Publicly available chemical data
Molecular Weight	542.5 g/mol	Publicly available chemical data
Excitation Wavelength	340-380 nm	[2][3][4]
Emission Wavelength	440-460 nm	[1][2][3][4]
Michaelis-Menten Constant (Km)	10 μM for Caspase-3	[1]
Purity	≥95%	[4]

Experimental Protocols

The following provides a detailed methodology for a typical caspase-3 activity assay using Ac-DEVD-AMC in cell lysates.

I. Reagent Preparation

- Lysis Buffer: Prepare a suitable lysis buffer to ensure the release of cytoplasmic contents without denaturing the caspase enzymes. A common formulation includes:
 - 10 mM HEPES (pH 7.4)
 - o 0.5% Igepal CA-630 (or equivalent non-ionic detergent)



- 2 mM EDTA
- Protease inhibitors (e.g., 0.5 mM PMSF, 5 μg/mL leupeptin)[3]
- Caspase Assay Buffer: This buffer provides the optimal environment for caspase activity. A typical composition is:
 - 20 mM HEPES (pH 7.4)
 - 10% Glycerol
 - 2 mM DTT (Dithiothreitol)
- Ac-DEVD-AMC Substrate Stock Solution: Reconstitute lyophilized Ac-DEVD-AMC in sterile, anhydrous DMSO to a stock concentration of 10 mM.[2] Store this stock solution at -20°C, protected from light.
- DTT Stock Solution: Prepare a 1 M stock solution of DTT in sterile water.[2] Store at -20°C in small aliquots to minimize freeze-thaw cycles.

II. Cell Lysis Procedure

- Induce apoptosis in your experimental cell population using a desired method (e.g., treatment with staurosporine, anti-Fas antibody). Include a non-apoptotic control group.
- Harvest the cells by centrifugation at 250 x g for 5 minutes.
- Wash the cell pellet once with ice-cold PBS and centrifuge again.
- Resuspend the cell pellet in ice-cold lysis buffer. A recommended ratio is 2 μ L of lysis buffer per 100,000 cells.[3]
- Incubate the cell suspension on ice for 20 minutes to allow for complete lysis.[3]
- Clarify the lysate by centrifuging at high speed (e.g., 7200 x g) at 4°C for 10 minutes.[3]
- Carefully transfer the supernatant, which contains the cellular proteins including caspases, to a new pre-chilled microfuge tube.



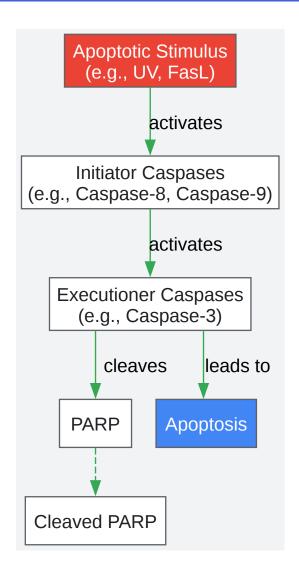
III. Caspase-3 Activity Assay

- Determine the protein concentration of each cell lysate using a standard protein assay (e.g., Bradford or BCA assay). This is essential for normalizing the caspase activity.
- In a 96-well black microplate, add a specific amount of cell lysate (e.g., 20 μL) to each well.
 [3]
- Prepare a reaction mixture by diluting the Ac-DEVD-AMC stock solution in the caspase assay buffer to a final concentration of 100 μM.[3]
- Add the reaction mixture to each well containing the cell lysate.
- Incubate the plate at 37°C for 1-2 hours in the dark.[2] The optimal incubation time may need
 to be determined empirically based on the cell type and the expected level of caspase
 activity.
- Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[3]
- The relative fluorescence units (RFUs) are proportional to the caspase-3 activity in the sample.

Visualizing the Workflow and Signaling Pathway

To better illustrate the underlying principles and experimental flow, the following diagrams are provided.

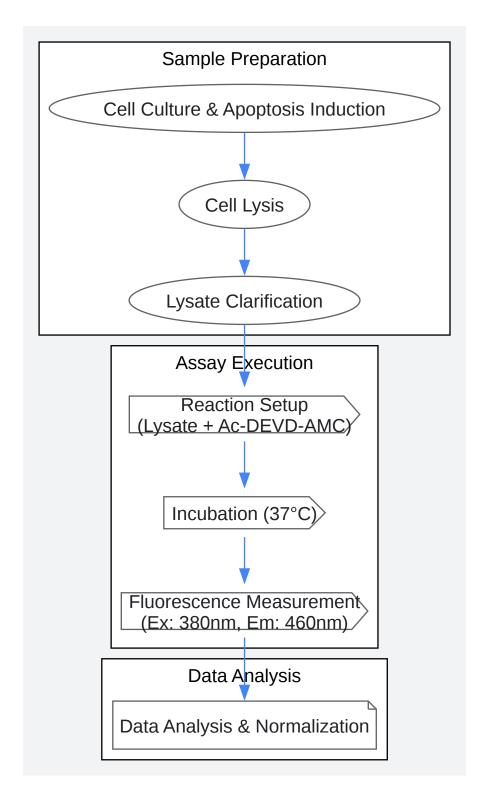




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Caption: Caspase-3 activation signaling pathway.





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Caption: Experimental workflow for the Ac-DEVD-AMC caspase-3 assay.





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Caption: Mechanism of Ac-DEVD-AMC cleavage by activated caspase-3.

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